molecular formula C10H10F2N2O2S B2479493 ethyl N-[(2,4-difluorophenyl)carbamothioyl]carbamate CAS No. 883024-68-8

ethyl N-[(2,4-difluorophenyl)carbamothioyl]carbamate

Cat. No.: B2479493
CAS No.: 883024-68-8
M. Wt: 260.26
InChI Key: VLOKSUFOBJPLMV-UHFFFAOYSA-N
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Description

Ethyl N-[(2,4-difluorophenyl)carbamothioyl]carbamate is a chemical compound with the molecular formula C10H10F2N2O2S It is known for its unique structure, which includes a carbamate group and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(2,4-difluorophenyl)carbamothioyl]carbamate typically involves the reaction of ethyl carbamate with 2,4-difluoroaniline in the presence of a thiocarbamoylating agent. The reaction is carried out under controlled conditions, often involving a solvent such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(2,4-difluorophenyl)carbamothioyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Ethyl N-[(2,4-difluorophenyl)carbamothioyl]carbamate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl N-[(2,4-difluorophenyl)carbamothioyl]carbamate involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include the inhibition of key enzymes in metabolic processes, leading to the desired biological effects.

Comparison with Similar Compounds

Ethyl N-[(2,4-difluorophenyl)carbamothioyl]carbamate can be compared with other carbamate derivatives and difluorophenyl compounds. Similar compounds include:

    Ethyl N-[(2,4-dichlorophenyl)carbamothioyl]carbamate: Differing by the presence of chlorine atoms instead of fluorine.

    Mthis compound: Differing by the presence of a methyl group instead of an ethyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl N-[(2,4-difluorophenyl)carbamothioyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2N2O2S/c1-2-16-10(15)14-9(17)13-8-4-3-6(11)5-7(8)12/h3-5H,2H2,1H3,(H2,13,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOKSUFOBJPLMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=S)NC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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